(4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(4-(morpholinosulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound with applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes multiple functional groups, enabling a diverse range of chemical reactions and biological interactions.
Mechanism of Action
Imidazoles
This compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Nucleophilic substitution reaction to introduce the morpholinosulfonyl group onto the phenyl ring.
Step 2: : Thioether formation involving 3-nitrobenzyl halide and a suitable thiol precursor.
Step 3: : Final assembly via condensation reactions to link the dihydro-1H-imidazol-1-yl and methanone fragments.
Industrial Production Methods
Scaled-up processes utilize continuous flow reactors for higher yields and efficiency, with careful control over reaction temperatures and solvent management to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: : Nitro group reduction to amines under hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution reagents: : Halides, nitrating agents under acidic conditions.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amino derivatives.
Substitution: : Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
Used as a precursor in synthesizing complex organic molecules and materials.
Biology
Acts as a biochemical probe to study enzyme interactions and signaling pathways.
Medicine
Investigated for potential therapeutic effects due to its interaction with specific molecular targets.
Industry
Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(methylsulfonyl)phenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Uniqueness
The unique combination of the morpholinosulfonyl and nitrobenzylthio groups confers distinct chemical reactivity and biological activity compared to other related compounds, providing a versatile scaffold for further functionalization and study.
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Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c26-20(17-4-6-19(7-5-17)33(29,30)23-10-12-31-13-11-23)24-9-8-22-21(24)32-15-16-2-1-3-18(14-16)25(27)28/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXQDDQJRSGSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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